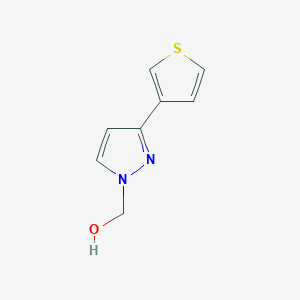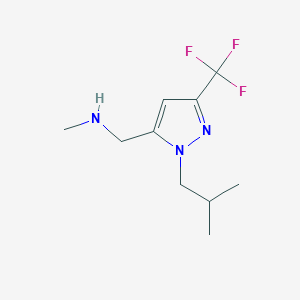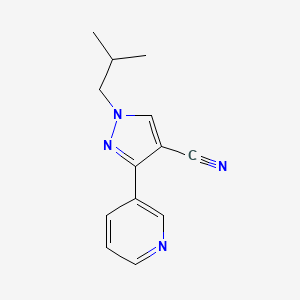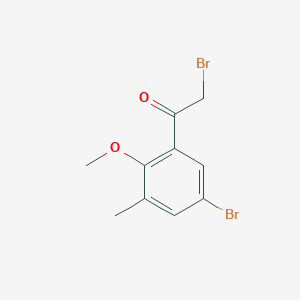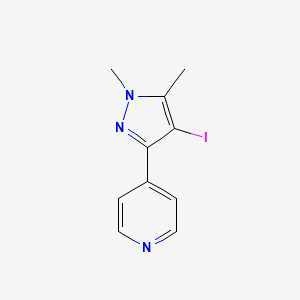![molecular formula C10H17NO3 B13427860 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B13427860.png)
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid is a compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The specific structure of this compound includes a methoxy group and a propanoic acid moiety, making it a unique and interesting compound for various scientific applications .
Vorbereitungsmethoden
The synthesis of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired azabicyclo compound with high yield and purity . The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) under controlled temperature and pressure conditions.
Industrial production methods for this compound may involve large-scale synthesis using similar reduction techniques, but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .
Analyse Chemischer Reaktionen
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
In oxidation reactions, the compound can be converted into its corresponding ketone or aldehyde derivatives. Reduction reactions can further modify the functional groups, leading to the formation of alcohols or amines. Substitution reactions, particularly nucleophilic substitution, can introduce new functional groups into the molecule, enhancing its chemical diversity .
Wissenschaftliche Forschungsanwendungen
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
In biology and medicine, this compound has been studied for its potential therapeutic effects. It has been incorporated into the structure of antihistamine drugs, such as Rupatidine, to improve their physicochemical properties and efficacy . Additionally, its structural similarity to biologically active compounds makes it a useful tool for studying receptor-ligand interactions and drug-receptor binding mechanisms.
Wirkmechanismus
The mechanism of action of 3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, modulating their activity and leading to physiological effects. For example, its incorporation into antihistamine drugs suggests that it may interact with histamine receptors, blocking their activation and reducing allergic responses .
Vergleich Mit ähnlichen Verbindungen
3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid can be compared with other similar azabicyclo compounds, such as 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane and 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane . These compounds share the azabicyclo core structure but differ in their functional groups and substituents. The presence of the methoxy group and propanoic acid moiety in this compound makes it unique and may contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H17NO3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
3-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-14-10-7-4-8(10)6-11(5-7)3-2-9(12)13/h7-8,10H,2-6H2,1H3,(H,12,13) |
InChI-Schlüssel |
IFFNJJQYDIJLHZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C2CC1CN(C2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B13427787.png)
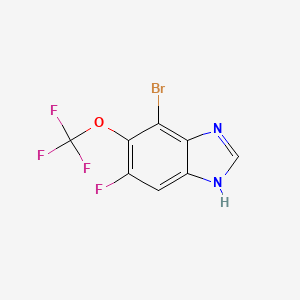

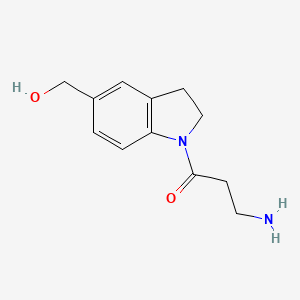

![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)

